molecular formula C9H9ClO3S B13783228 3-Chloro-1-phenylsulfonyl-2-propanone CAS No. 23886-96-6

3-Chloro-1-phenylsulfonyl-2-propanone

Cat. No.: B13783228
CAS No.: 23886-96-6
M. Wt: 232.68 g/mol
InChI Key: KYMPNYZODVAUHX-UHFFFAOYSA-N
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Description

3-Chloro-1-phenylsulfonyl-2-propanone is a substituted propanone derivative featuring a chlorine atom at the 3-position and a phenylsulfonyl group at the 1-position. Its molecular formula is C₉H₉ClO₃S, with a molecular weight of 232.68 g/mol. The phenylsulfonyl group imparts significant polarity and electron-withdrawing characteristics, enhancing the electrophilicity of the carbonyl carbon.

Properties

CAS No.

23886-96-6

Molecular Formula

C9H9ClO3S

Molecular Weight

232.68 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H9ClO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5H,6-7H2

InChI Key

KYMPNYZODVAUHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-phenylsulfonyl-2-propanone typically involves the chlorination of 1-phenylsulfonyl-2-propanone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-1-phenylsulfonyl-2-propanone may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-phenylsulfonyl-2-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted phenylsulfonyl propanone derivatives.

    Reduction: Formation of 1-phenylsulfonyl-2-propanone.

    Oxidation: Formation of sulfone derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-1-phenylsulfonyl-2-propanone involves its interaction with nucleophiles and electrophiles in various chemical reactions. The chlorine atom acts as a leaving group, facilitating substitution reactions. The phenylsulfonyl group can participate in electron-withdrawing effects, influencing the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 3-Chloro-1-phenylsulfonyl-2-propanone, differing primarily in substituents:

(a) 3'-Chloropropiophenone (CAS 34841-35-5)
  • Molecular Formula : C₉H₉ClO
  • Molecular Weight : 168.62 g/mol
  • Key Features: A propiophenone derivative with a chlorine atom on the phenyl ring. Lacks the sulfonyl group but shares the ketone backbone.
  • Physical Properties : Melting point (45–47°C), boiling point (124°C) .
  • Reactivity : The electron-withdrawing chlorine enhances carbonyl reactivity, though less so than the phenylsulfonyl group in the target compound.
(b) 1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS 24253-17-6)
  • Molecular Formula : C₉H₈Cl₂O
  • Molecular Weight : 203.07 g/mol
  • Key Features: Dichlorinated propanone with a chlorophenyl substituent.
  • Physical Properties : Boiling point (90–93°C at 0.22–0.25 Torr), density (1.275 g/cm³) .
  • Reactivity : Higher volatility under reduced pressure compared to sulfonyl-containing analogs.
(c) 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (CAS 857233-13-7)
  • Molecular Formula : C₉H₉ClO₂
  • Molecular Weight : 184.62 g/mol
  • Key Features : Hydroxyl group at the 1-position and a chlorophenyl group. Used as a pharmaceutical impurity (Bupropion-related) .
  • Reactivity : The hydroxyl group introduces hydrogen-bonding capacity, altering solubility and stability compared to sulfonyl derivatives.
(d) 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone
  • Key Features : Contains a sulfonyl-like sulfanyl group and complex aromatic systems. Structurally characterized via crystallography .
  • Relevance : Demonstrates the impact of sulfonyl/sulfanyl groups on molecular packing and stability.

Physical and Chemical Properties Comparison

Property 3-Chloro-1-phenylsulfonyl-2-propanone 3'-Chloropropiophenone 1-Chloro-3-(3-chlorophenyl)propan-2-one 1-(3-Chlorophenyl)-1-hydroxy-2-propanone
Molecular Weight 232.68 168.62 203.07 184.62
Boiling Point (°C) Data needed 124 90–93 (0.25 Torr) Not reported
Melting Point (°C) Data needed 45–47 Not reported Not reported
Density (g/cm³) ~1.3 (estimated) Not reported 1.275 Not reported
Key Functional Groups Cl, Ph-SO₂, ketone Cl, ketone Cl, ketone Cl, OH, ketone

Notes:

  • The phenylsulfonyl group in the target compound increases molecular weight and polarity compared to simpler chloro-propanones.
  • Boiling points for sulfonyl-containing compounds are expected to be higher due to stronger intermolecular forces (e.g., dipole-dipole interactions).

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